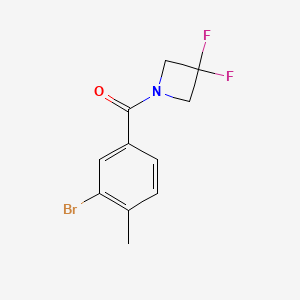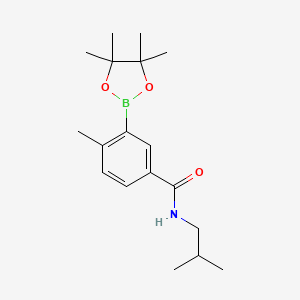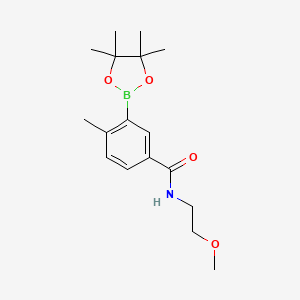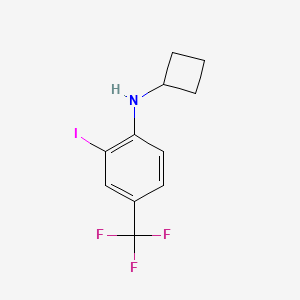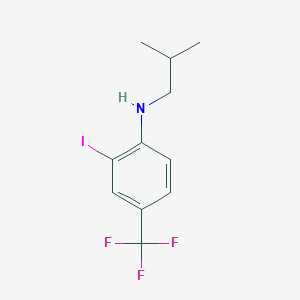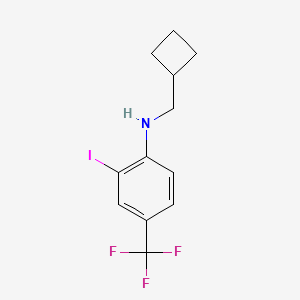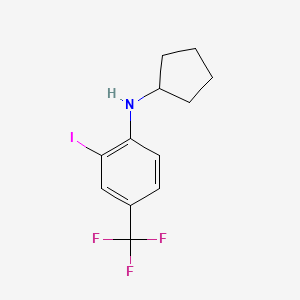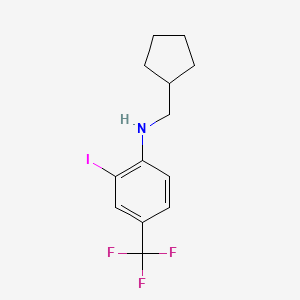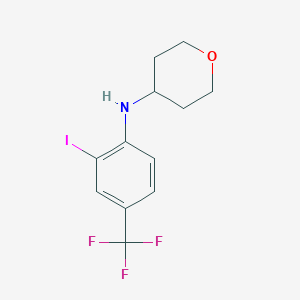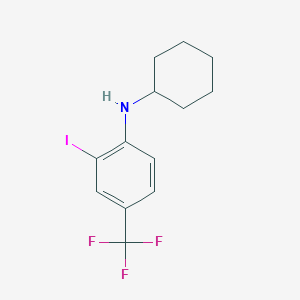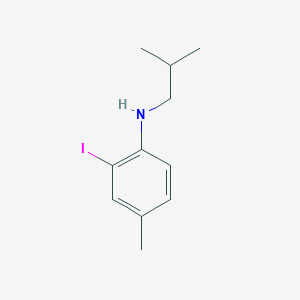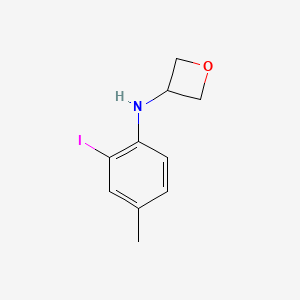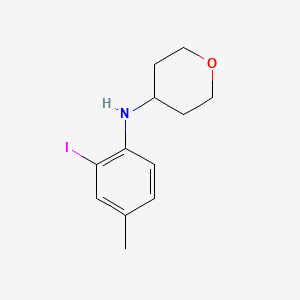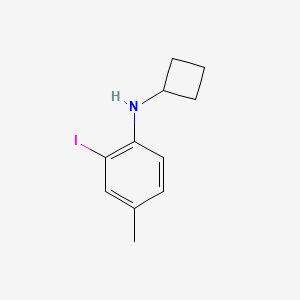
N-Cyclobutyl-2-iodo-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclobutyl-2-iodo-4-methylaniline is an organic compound that belongs to the class of anilines It features a cyclobutyl group attached to the nitrogen atom, an iodine atom at the second position, and a methyl group at the fourth position of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-2-iodo-4-methylaniline typically involves the following steps:
Cyclobutylation of Aniline: The initial step involves the cyclobutylation of aniline to form N-cyclobutylaniline. This can be achieved through the reaction of aniline with cyclobutyl bromide in the presence of a base such as potassium carbonate.
Iodination: The next step is the iodination of N-cyclobutylaniline. This can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium.
Methylation: Finally, the methylation of the iodinated product is performed using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
N-Cyclobutyl-2-iodo-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Cyclobutyl-2-iodo-4-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The cyclobutyl group and iodine atom can influence the binding affinity and specificity of the compound towards its targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
類似化合物との比較
N-Cyclobutyl-2-chloro-4-methylaniline: Similar structure but with a chlorine atom instead of iodine.
N-Cyclobutyl-2-bromo-4-methylaniline: Similar structure but with a bromine atom instead of iodine.
N-Cyclobutyl-2-fluoro-4-methylaniline: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: N-Cyclobutyl-2-iodo-4-methylaniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific types of chemical reactions and may enhance the compound’s utility in certain applications.
特性
IUPAC Name |
N-cyclobutyl-2-iodo-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c1-8-5-6-11(10(12)7-8)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCSODJMZJYHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCC2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
